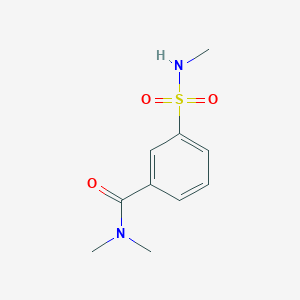

N,N-dimethyl-3-(methylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

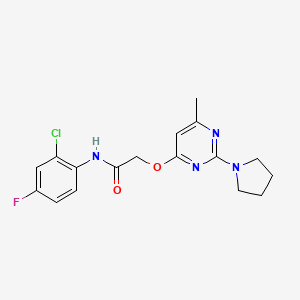

“N,N-dimethyl-3-(methylsulfamoyl)benzamide” is a chemical compound. Its structure suggests that it is a benzamide derivative, which means it contains a benzene ring attached to an amide group .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, benzamide compounds are generally synthesized from benzoic acid or its derivatives .Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring attached to an amide group, similar to other benzamides .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, they can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Scientific Research Applications

Green Chemistry and Catalysis

In the pursuit of environmentally friendly chemical processes, research on ionic liquids as solvents and catalysts has been prominent. Verdía et al. (2017) explored the use of an ionic liquid for the Knoevenagel condensation, an essential reaction in organic synthesis, demonstrating the potential of such solvents in enhancing reaction efficiency while minimizing environmental impact (Verdía, Santamarta, & Tojo, 2017).

Material Science and Filtration Technology

The development of advanced materials for filtration technologies, such as reverse osmosis (RO) membranes, is critical for enhancing water purification processes. Kwak et al. (2001) detailed the use of dimethyl sulfoxide (DMSO) as an additive in the formation of thin-film-composite membranes, which significantly improved the RO performance (Kwak, Jung, & Kim, 2001).

Photovoltaic Performance Enhancement

In the field of renewable energy, specifically solar cells, Chu et al. (2011) researched the impact of solvent mixtures, including dimethyl sulfoxide, on the morphology of polycarbazole-based solar cells. Their findings revealed that adjusting solvent composition could lead to significant improvements in device efficiency, highlighting the importance of molecular interactions in the development of photovoltaic materials (Chu et al., 2011).

Pesticide Development

In agricultural science, Tohnishi et al. (2005) introduced flubendiamide, a novel class of insecticide with a unique structure that showed exceptional activity against lepidopterous pests. This research underscores the potential of designing compounds with specific functional groups for targeted pest control applications (Tohnishi et al., 2005).

Nanotechnology and Drug Delivery

The exploration of nanostructured materials for drug delivery systems is a rapidly evolving area of research. Campos et al. (2015) developed solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, two fungicides used in agriculture. Their work illustrates the potential of nanotechnology in creating more efficient and less toxic agricultural treatments (Campos et al., 2015).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N,N-dimethyl-3-(methylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-11-16(14,15)9-6-4-5-8(7-9)10(13)12(2)3/h4-7,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRIWZHQVGZKMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2561422.png)

![3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2561423.png)

![N-[2-(4-Methoxyphenyl)ethyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2561424.png)

![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride](/img/structure/B2561428.png)

![Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2561432.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2561434.png)

![4-ethoxy-3-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2561439.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2561442.png)

![1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2561444.png)